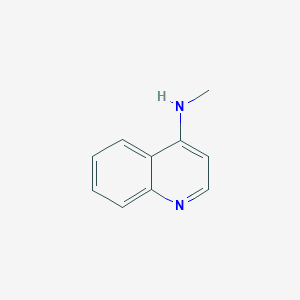

N-methylquinolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKSAWDBBGWYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445968 | |

| Record name | N-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16401-66-4 | |

| Record name | N-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 4 Aminoquinoline Derivatives in Medicinal Chemistry

The 4-aminoquinoline (B48711) core is a privileged scaffold in drug discovery, demonstrating a remarkable versatility in its biological applications. frontiersin.org Historically, this class of compounds gained prominence with the development of antimalarial drugs like chloroquine (B1663885) and amodiaquine, which were mainstays in malaria treatment for decades. researchgate.netesr.ietaylorandfrancis.com The mechanism of action for these antimalarials is widely accepted to involve the inhibition of hemozoin formation in the malarial parasite, leading to the accumulation of toxic heme. researchgate.nettaylorandfrancis.com

Beyond its renowned antimalarial properties, the 4-aminoquinoline scaffold has been investigated for a wide array of other therapeutic applications. Research has revealed its potential in developing agents with anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and even anti-Alzheimer's disease properties. frontiersin.org This broad applicability stems from the ability of the 4-aminoquinoline structure to be readily modified, allowing chemists to fine-tune its properties to interact with various biological targets. frontiersin.orgnih.gov For instance, certain derivatives have been shown to act as agonists or antagonists of Toll-like receptors (TLRs), highlighting their immunomodulatory potential. frontiersin.org

The significance of this scaffold is underscored by the sheer volume of research dedicated to synthesizing and evaluating new derivatives. Scientists continuously explore different substitution patterns on the quinoline (B57606) ring to enhance potency and selectivity for various targets. frontiersin.orgnih.gov

Research Trajectory of N Methylquinolin 4 Amine and Analogs

Established Synthetic Routes for the this compound Core

The construction of the this compound core can be achieved through several established synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed method for the synthesis of 4-aminoquinoline derivatives. mdpi.commasterorganicchemistry.com This approach typically involves the reaction of a 4-haloquinoline, most commonly 4-chloroquinoline, with methylamine (B109427). The reaction is facilitated by the electron-withdrawing nature of the quinoline ring nitrogen, which activates the 4-position towards nucleophilic attack.

The general reaction proceeds via a Meisenheimer intermediate, a negatively charged species, and is accelerated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The choice of solvent and base is crucial for the success of the reaction. Solvents such as dimethyl sulfoxide (B87167) (DMSO) and alcohols are commonly used, and bases like N,N-diisopropylethylamine (DIPEA) are often employed to neutralize the hydrogen halide formed during the reaction. mdpi.com

For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized via the nucleophilic aromatic substitution of 2-alkyl-4-chloroquinolines with various 4-(benzyloxy)benzylamines in the presence of DIPEA in DMSO at 150 °C. mdpi.com This method highlights the robustness of the SNAr approach for introducing diverse amine functionalities at the 4-position of the quinoline core.

Indium-catalyzed nucleophilic aromatic substitution has also been reported as an effective method for the synthesis of heteroarylamines, where electron-rich methoxyheteroarenes react with amines. researchgate.net This suggests a potential alternative pathway for the synthesis of this compound from a suitable methoxyquinoline precursor.

Cyclization and Annulation Reactions (e.g., One-Pot, Metal-Catalyzed)

Cyclization and annulation reactions represent another important class of synthetic methods for constructing the quinoline core. These reactions often involve the formation of the heterocyclic ring from acyclic precursors in a single or multi-step process.

One-pot syntheses are particularly attractive due to their operational simplicity and efficiency. For example, a modular three-component synthesis of 4-aminoquinolines has been developed via an imidoylative Sonogashira/cyclization cascade. acs.org Metal-catalyzed cyclizations, such as those employing palladium or copper, are also prevalent. Palladium-catalyzed oxidative isocyanide insertion of N-aryl imines through a double C–H activation has been shown to afford 4-aminoquinolines. acs.org

Furthermore, main group metal Lewis acids like stannic chloride and indium(III) chloride have been utilized to catalyze the intramolecular cyclization of mono-propargylated aromatic ortho-diamines to produce quinolin-8-amines, which are isomeric to the 4-aminoquinolines. rsc.org These reactions can also be performed in a one-pot manner starting from ortho-nitro N-propargyl anilines. rsc.org

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. arabjchem.orgrsc.org

The synthesis of 4-substituted amino-2-methylquinolines has been efficiently achieved through the microwave-assisted reaction of 4-chloro-2-methylquinoline (B1666326) with various amines, catalyzed by p-toluenesulfonic acid (TsOH). researchgate.net This method provides the desired products in good yields (55-89%) within a short reaction time of 1 hour at 120°C. researchgate.net Similarly, a simple and efficient general method for the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives from 4-chloroquinazoline (B184009) and aryl heterocyclic amines has been developed using microwave irradiation in 2-propanol. nih.gov

Microwave irradiation has also been successfully applied to the Skraup synthesis of 7-amino-8-methylquinoline, significantly reducing the reaction time. mdpi.com These examples demonstrate the broad applicability of microwave technology in the synthesis of quinoline derivatives, including those with an amino group at the 4-position.

Doebner Reaction and Related Mechanisms

The Doebner reaction is a classic method for the synthesis of quinoline-4-carboxylic acids, which involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. iipseries.orgsci-hub.se While this reaction primarily yields quinoline-4-carboxylic acids, variations and side reactions can lead to other quinoline derivatives. sci-hub.se

The reaction mechanism involves the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid, followed by cyclization and dehydration to form the quinoline ring. chemrj.org The order of mixing the reactants can play a crucial role in determining the final product. sci-hub.se

Although not a direct route to this compound, the Doebner reaction provides access to quinoline-4-carboxylic acids, which can be subsequently converted to the target compound through a series of functional group transformations, such as decarboxylation and amination.

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, it can be further functionalized to introduce a wide range of substituents at various positions on the quinoline ring, allowing for the fine-tuning of its chemical and biological properties.

Introduction of Substituents at Key Positions

The quinoline ring is amenable to a variety of chemical modifications. The introduction of substituents at key positions can significantly impact the molecule's properties.

For example, the synthesis of 3-(4-chlorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6-methylquinolin-4-amine involves the sequential functionalization of a 6-methylquinolin-4-amine precursor. vulcanchem.com This includes sulfonylation at the 3-position with 4-chlorobenzenesulfonyl chloride and N-alkylation of the 4-amino group with 4-fluorobenzyl bromide. vulcanchem.com

Direct C-H functionalization has also emerged as a powerful strategy for introducing substituents onto the quinoline ring. For instance, palladium-catalyzed direct alkylation of quinoline N-oxides with ethers has been developed. mdpi.com This method allows for the introduction of alkyl groups at the 2-position of the quinoline N-oxide.

Furthermore, the amino group at the 4-position can be readily acylated or involved in other coupling reactions. For example, 7-amino-4-methylquinolin-2(1H)-one has been used as a scaffold to synthesize a series of amides by reacting the amino group with various acyl chlorides. bibliotekanauki.pl

Table 1: Summary of Synthetic Reactions for this compound and its Derivatives

| Reaction Type | Reactants | Products | Key Features |

| Nucleophilic Aromatic Substitution | 4-Chloroquinoline, Methylamine | This compound | Fundamental and widely used method. mdpi.commasterorganicchemistry.com |

| Microwave-Assisted Synthesis | 4-Chloro-2-methylquinoline, Amines | 4-Substituted amino-2-methylquinolines | Higher yields, shorter reaction times. researchgate.net |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acids | Classic method for quinoline synthesis. iipseries.orgsci-hub.se |

| Functionalization (Sulfonylation) | 6-Methylquinolin-4-amine, 4-Chlorobenzenesulfonyl chloride | 3-(4-Chlorobenzenesulfonyl)-6-methylquinolin-4-amine | Introduction of a sulfonyl group at the 3-position. vulcanchem.com |

Oxidation and Reduction Reactions

This compound, like other quinoline derivatives, can undergo both oxidation and reduction reactions, leading to a variety of products. Oxidation of the quinoline ring system can result in the formation of quinoline N-oxides, particularly when using oxidizing agents such as hydrogen peroxide or peracids. In some cases, oxidation can lead to the formation of quinolin-4-one derivatives. For instance, N-(4-chlorophenyl)-6-methoxy-2-methylquinolin-4-amine can undergo oxidation at the methoxy (B1213986) group to yield quinone derivatives.

Reduction of the quinoline moiety can also be achieved. For example, the reduction of 8-methylquinolin-4-amine (B1283697) can yield 8-methylquinoline (B175542) using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst. In the case of related nitro-substituted quinolines, reduction of the nitro group is a key step in the synthesis of aminoquinoline derivatives. For example, the reduction of 3-nitro-N-(pent-2-yn-1-yl)quinolin-4-amine results in the formation of the corresponding 3,4-diamine. rsc.org

| Reaction Type | Reagents and Conditions | Major Products | Source |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | Quinoline N-oxides | |

| Oxidation | - | Quinolin-4-one derivatives | |

| Reduction | Lithium aluminum hydride, H2/Pd | 8-Methylquinoline | |

| Reduction (of nitro group) | - | 3,4-diamine derivative | rsc.org |

Nucleophilic Substitution Reactions for Derivative Formation

Nucleophilic substitution is a versatile method for the derivatization of this compound and related compounds. The amino group can be a target for substitution, allowing for the introduction of various functional groups. For example, this compound can participate in nucleophilic substitution reactions where the amino group is replaced by other functionalities under specific conditions.

A study demonstrated the synthesis of new racemic α-aminoester and α,α-diaminoester derivatives through the nucleophilic substitution of methyl α-azido glycinate (B8599266) N-benzoylated with amines, including 2-methylquinolin-4-amine. arabjchem.orgresearchgate.net This reaction proceeded under mild conditions, leading to the desired products in good yields. arabjchem.org The synthesis of N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine also involves a nucleophilic substitution where the fluorophenyl group is introduced at the nitrogen atom. smolecule.com

The following table summarizes the yields of nucleophilic substitution reactions with different amines:

| Amine | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|

| 3-Amino-1,2,4-triazole | 48 | 77.5 | researchgate.net |

| 2-Tetrahydrofuran-2-ylmethanamine | 48 | 72 | researchgate.net |

| 2-Methylquinolin-4-amine | 72 | 60 | researchgate.net |

Carbon-Hydrogen (C-H) Functionalization Approaches

Direct C-H bond functionalization represents a powerful and efficient strategy for modifying the quinoline scaffold. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to diverse derivatives. For quinoline N-oxides, transition-metal-catalyzed C-H functionalization is a common method for introducing substituents at the C-8 position via the formation of a 5-membered metallacycle with metals like rhodium, iridium, or palladium. nih.govacs.org However, these methods can sometimes require harsh reaction conditions. nih.govacs.org

A milder approach for the C-H functionalization of heteroarene N-oxides, including quinolines, has been developed using a traceless nucleophile. nih.govacs.org This method allows for C-8 functionalization at room temperature and demonstrates a broad substrate scope. nih.govacs.org Palladium-catalyzed C-H arylation of quinoline N-oxides can also proceed with high selectivity for the C-8 position, a notable deviation from the more common C-2 selectivity. acs.org This C-8 arylation tolerates a range of functional groups on both the quinoline and the iodoarene coupling partner. acs.org

Programmed multiple C-H bond functionalization has been demonstrated on a 4-hydroxyquinoline (B1666331) scaffold. chemrxiv.org This strategy utilizes directing groups to selectively functionalize different positions on the quinoline ring in a stepwise manner. For example, an N-oxide can direct functionalization to the C-2 and C-8 positions, while a carbamoyl (B1232498) group at the C-4 oxygen can be used to introduce a carboxamide at the C-3 position via a Fries rearrangement. chemrxiv.org

Reaction Mechanisms of this compound Synthesis and Modification

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The synthesis and modification of this compound and its derivatives involve various mechanistic pathways.

The formation of the quinoline ring often proceeds through cyclization reactions. One proposed mechanism for the synthesis of substituted quinolines from N-(2-alkynyl)anilines involves the coordination of an iodine cation to the alkyne, forming an iodonium (B1229267) intermediate. acs.org This is followed by intramolecular nucleophilic attack of the aniline ring on the activated triple bond to form a dihydroquinoline, which is then oxidized to the quinoline. acs.org

In another example, the synthesis of isoindolo[2,1-a]quinoline-5,11-dione (B11868051) from 2-(2-acetylphenyl)-1H-isoindole-1,3(2H)-dione involves the formation of an enaminone intermediate, which then undergoes intramolecular cyclization. nih.gov Subsequent elimination of dimethylformamide (DMF) and water yields the final tetracyclic product. nih.gov Similarly, the formation of tetracyclic ketones from N-methyl-anilines and methyl 1H-indole-3-carboxylate involves an intramolecular cyclization of an intermediate at high temperatures. nih.gov

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis. ic.ac.uk These reactions convert one functional group into another through processes like substitution, addition, elimination, oxidation, or reduction. ic.ac.uk

In the context of this compound, nucleophilic substitution reactions are a key method for FGI. slideshare.net For example, the conversion of an amine to an amide is a common FGI that is often more reliable than amine alkylation due to the reduced nucleophilicity of the amide nitrogen, which prevents over-reaction. ic.ac.uk The mechanism of nucleophilic substitution can be either SN1 or SN2, depending on the substrate and reaction conditions. solubilityofthings.com

Reduction reactions, such as the conversion of a carbonyl group to an alcohol, typically involve hydride transfer, where a hydride ion attacks the electrophilic carbonyl carbon. solubilityofthings.com Oxidation reactions can proceed through a two-electron transfer mechanism or a radical pathway. solubilityofthings.com

Catalysts and solvents play a critical role in determining the efficiency, selectivity, and outcome of chemical reactions involving this compound and its derivatives.

Catalytic Effects: Transition metal catalysts, particularly palladium, are widely used in C-H functionalization and cross-coupling reactions of quinolines. mdpi.com The choice of catalyst can significantly influence the regioselectivity of the reaction. For instance, in the palladium-catalyzed C-H arylation of quinoline N-oxides, the use of specific ligands can direct the reaction to either the C-2 or C-8 position. acs.org Iridium catalysts have also been shown to be effective in reductive amination reactions, with the choice of ligand influencing the yield, especially for sterically hindered substrates. kanto.co.jp In some cases, bifunctional catalysts, which possess both acidic and basic functionalities, can promote reactions through a concerted push-pull mechanism. sigmaaldrich.com

Solvent Effects: The choice of solvent can have a profound impact on reaction rates and outcomes. In nucleophilic substitution reactions for the synthesis of α-aminoester derivatives of 2-methylquinolin-4-amine, changing the solvent from dichloromethane (B109758) (DCM) to acetone (B3395972) significantly improved the reaction yield. researchgate.net Solvents can influence reaction kinetics by stabilizing transition states or solvating reactants and catalysts. umass.edu For instance, the polarity of the solvent can affect the degree of solvation of a Brønsted acidic proton, thereby influencing the rate of acid-catalyzed reactions. umass.edu In some instances, reactions can be performed under solvent-free and catalyst-free conditions, offering a more environmentally friendly approach. scirp.org

The table below illustrates the effect of solvent and base on the yield of a nucleophilic substitution reaction:

| Solvent | Base | Yield (%) for 2-Methylquinolin-4-amine derivative | Source |

|---|---|---|---|

| DCM | Et3N | 14.5 | researchgate.net |

| Acetone | DIEPA | 60 | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Methylquinolin 4 Amine Analogs

Positional and Substituent Effects on Biological Activity

The biological activity of N-methylquinolin-4-amine analogs is highly dependent on the nature and position of various substituents on the quinoline (B57606) core and the N-alkyl side chain.

Impact of N-Methylation and Side Chain Modifications

Modifications to the amino group at the 4-position, including N-methylation and alterations to the side chain, are critical in defining the pharmacological profile of these compounds. For instance, while the 4-amino group is a key feature, its substitution pattern significantly influences activity. In a related series of 2-aminoquinolines, N-methylation was found to cause a threefold decrease in affinity for the SH3 domain, suggesting that a primary amine might be optimal for certain interactions. adelaide.edu.au

In the context of antimalarial 4-aminoquinolines like chloroquine (B1663885), the side chain is a primary modulator of activity, especially against drug-resistant strains. ucsf.edu The presence of a dialkyl amino terminal group connected by a two- to five-carbon side chain is considered essential for antimalarial efficacy. youtube.com Studies comparing different side chain lengths have shown that even subtle changes, such as shortening a diaminoalkane chain, can restore activity against resistant parasites. ucsf.edu A study that successfully synthesized a series of novel 4-N-methylaminoquinoline analogues highlights the continued interest in exploring these specific modifications. bohrium.com However, the effects can be context-dependent; in one series of imidazo[4,5-c]quinoline derivatives, methylation of a urea (B33335) moiety adjacent to the quinoline core showed no clear trend in activity. acs.org

Influence of Quinolone Ring Substitutions (e.g., at C-7, C-6, C-5, C-2, C-1)

Substitutions on the quinoline ring itself are a powerful tool for fine-tuning biological activity.

C-7 Position: This position has been extensively studied. The presence of an electron-withdrawing group, such as a chlorine atom, is crucial for the high antimalarial potency of compounds like chloroquine. youtube.com These groups lower the pKa of both the quinoline ring nitrogen and the side chain's tertiary amino nitrogen, which is believed to enhance drug accumulation in the acidic food vacuole of the parasite. researchgate.net The antiplasmodial activity has been directly correlated with the electron-withdrawing capacity (Hammett constant) of the C-7 substituent. researchgate.net Analogs with a 7-(trifluoromethyl) group have also been synthesized to leverage these effects. farmaceut.org

C-6 Position: Substitution at the C-6 position can also significantly enhance biological activity. A fluorine atom at C-6 is a hallmark of fluoroquinolone antibiotics, where it improves penetration into bacterial cells and broadens the spectrum of action. chim.it The potent activity of 6-chlorocyclopentaquinolinamine against Methicillin-resistant Staphylococcus aureus (MRSA) further underscores the importance of this position. mdpi.comresearchgate.net

C-5 Position: The introduction of an amino group at the C-5 position has been shown to enhance the spectrum and potency of certain quinolone antibacterials. researchgate.net The synthesis and evaluation of various C-5 substituted analogs have been explored to understand their impact on antimalarial activity. ucsf.edu

C-2 Position: The role of substituents at the C-2 position is more varied. While the presence of a methyl group defines the quinaldine (B1664567) sub-class of quinolines, further substitutions at this position have not consistently yielded significant advantages for antiviral activity. mdpi.compreprints.org However, in some contexts, such as NOP receptor antagonists, a 2-methyl group is a key feature of the parent structure being modified. nih.gov

N-1 Position: Alkylation at the N-1 position of the quinolone ring is another key modification. An ethyl group at N-1 was an essential feature for the activity of early quinolone antibacterials like nalidixic acid. chim.it More recent work has focused on the synthesis of various N-substituted-4-quinolones to explore a wider range of biological activities. rsc.org

| Position | Substituent Type | Effect on Biological Activity | Example Compound Class | Citations |

| C-7 | Electron-withdrawing (e.g., -Cl, -CF₃) | Essential for high antimalarial potency; enhances drug accumulation. | Chloroquine, 7-Trifluoromethylquinolines | youtube.comresearchgate.netfarmaceut.org |

| C-6 | Halogen (e.g., -F, -Cl) | Enhances antibacterial spectrum and cell penetration. | Fluoroquinolones, 6-Chlorocyclopentaquinolinamine | chim.itmdpi.comresearchgate.net |

| C-5 | Amino (-NH₂) | Enhances antibacterial spectrum and potency. | 5-Amino-quinolones | researchgate.net |

| C-2 | Methyl (-CH₃) | Defines quinaldine subclass; further substitution has varied effects. | 2-Methylquinolines | mdpi.compreprints.orgnih.gov |

| N-1 | Alkyl (e.g., -Ethyl) | Important for antibacterial activity in early quinolones. | Nalidixic Acid | chim.it |

Role of Aromatic and Heterocyclic Substituents

Attaching aromatic or heterocyclic moieties to the this compound scaffold can introduce new interactions with biological targets and modify the compound's physicochemical properties. The introduction of aryl or heteroaryl groups at the 4-amino position has led to the discovery of potent anticancer agents. farmaceut.org For example, analogs bearing quinolinyl, thiazolyl, or dapsone (B1669823) moieties have shown significant antiproliferative activity. farmaceut.org

In a series of imidazo[4,5-c]quinoline-based kinase inhibitors, substituting the core with a pyridine (B92270) ring was more favorable than an unsubstituted phenyl ring, and a methyl-imidazole substituent resulted in a highly potent compound. acs.org The presence of aromatic groups can also increase the hydrophobicity of a molecule, which may enhance its ability to permeate insect integuments, thereby improving insecticidal activity. rsc.org

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a critical role in the biological activity of quinoline derivatives, as the three-dimensional arrangement of atoms dictates how a molecule fits into its target binding site. For many quinolone analogs, the absolute stereochemistry at asymmetric centers is crucial for both in vitro activity and oral efficacy. researchgate.net

For example, in one study of pyridobenzoxazine derivatives, the 3S configuration was found to confer the best antibacterial activity. researchgate.net Similarly, for compounds containing a 3-amino-2-methylazetidine moiety, the (2S,3R) configuration was optimal. researchgate.net The importance of stereoisomerism is also evident in quinolones with more complex substituents. For instance, analogs with a 1-(cis-2-fluorocyclopropyl) group and a 7-(7-amino-5-azaspiro[2.4]heptan-5-yl) moiety showed that the 1-(1R,2S)-fluorocyclopropyl and 7-(7S)-amino-5-azaspiro[2.4]heptan-5-yl derivatives are significantly more potent against both Gram-positive and Gram-negative bacteria than their other stereoisomers. researchgate.net These findings highlight that specific spatial orientations are required for optimal interaction with bacterial enzymes or other targets.

Correlation of Structural Features with Specific Biological Modulations

The structural modifications discussed above translate into specific and often predictable changes in biological activity.

Antimalarial Activity: A clear SAR has been established for 4-aminoquinoline (B48711) antimalarials. The 7-chloro group and the basic aminoalkyl side chain at the C-4 position are fundamental for activity against Plasmodium falciparum. youtube.com These features work in concert to facilitate drug accumulation in the parasite's acidic food vacuole and to inhibit the detoxification of heme into hemozoin, leading to parasite death. youtube.comresearchgate.net

Anticancer Activity: The quinoline scaffold is a versatile platform for developing anticancer agents. Novel 4-aminoquinoline derivatives with specific aryl and heteroaryl substitutions at the 4-amino group have demonstrated potent antiproliferative activity against human breast cancer cell lines (MCF-7), in some cases exceeding the potency of the reference drug doxorubicin. farmaceut.org

Antibacterial Activity: For quinolone antibacterials, key structural features for activity are the 3-carboxylate and 4-carbonyl groups, which are believed to mediate binding to the bacterial DNA gyrase and topoisomerase IV enzymes. chim.it The SAR of these compounds is well-defined, with substitutions at C-6 (e.g., fluorine) and C-7 (e.g., piperazinyl or pyrrolidinyl rings) being critical for broad-spectrum potency. chim.itresearchgate.net Docking studies have shown that potent MRSA inhibitors like 6-chlorocyclopentaquinolinamine bind within the Penicillin-Binding Protein (PBP2a) site through a combination of hydrophobic interactions and hydrogen bonding. mdpi.comresearchgate.net

Nociceptin Receptor (NOP) Antagonism: In a series of 4-amino-2-methylquinoline derivatives, substitution at the C-3 position of the quinoline ring was found to be critical for affinity to the NOP receptor. A small methyl group at C-3 was well-tolerated, while bulkier or electron-withdrawing groups in the same position led to a strong decrease in affinity, indicating strict steric and electronic requirements for this specific biological modulation. nih.gov

Photophysical Property Relationships with Structural Features

Beyond biological activity, the structural features of this compound analogs also govern their photophysical properties, which is relevant for applications in fluorescence imaging and sensing. The donor-acceptor design is a classic strategy for creating new fluorescent molecules, where the quinoline or quinazoline (B50416) ring can act as an acceptor. rsc.org

The emission properties can be finely tuned by altering the substituents. For example, in a series of quinazoline-based fluorescent compounds, changing the electron-donating strength of an amino group attached at the 4- or 7-position systematically shifted the emission wavelength across the visible spectrum (from 414 nm to 575 nm). rsc.org Similarly, the photophysical properties of metal complexes incorporating quinolinyl ligands are sensitive to substitution. In one study of dimeric indium quinolinates, the placement of methyl groups at the C5 position resulted in higher absolute emission quantum yields compared to other substituents. mdpi.com Benzannulation—the fusion of a benzene (B151609) ring to the quinoline system—can also markedly shift the emission of metal complexes, an effect that can be further tuned by adding electron-releasing or electron-withdrawing groups. worktribe.com These findings demonstrate a clear structure-property relationship, allowing for the rational design of quinoline-based fluorophores with desired optical characteristics.

| Structural Feature | Effect on Photophysical Properties | Example System | Citations |

| Donor Group Strength | Stronger electron-donating groups cause a red-shift in emission wavelength. | Amino-substituted quinazolines | rsc.org |

| C5-Methyl Group | Increased photoluminescence quantum yield. | Dimeric indium quinolinates | mdpi.com |

| Benzannulation | Blue-shifts emission from corresponding metal complexes. | Platinum(II) complexes with quinolinyl arms | worktribe.com |

| Ring Substitution (-Me, -CF₃) | Further tunes emission wavelength of benzannulated systems. | Platinum(II) complexes with quinolinyl arms | worktribe.com |

Quantum Yield and Stokes Shift Analysis

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, and the Stokes shift, the difference between the maxima of the absorption and emission spectra, are critical parameters for fluorescent molecules. In quinoline derivatives, these properties are highly sensitive to structural modifications.

Research into various functionalized quinolinones and related heterocyclic systems demonstrates that alterations such as N-alkylation versus O-alkylation can significantly tune photophysical outcomes. researchgate.net For instance, N-alkylation in certain quinolinone systems tends to retain the intramolecular charge transfer (ICT) character, which is crucial for specific fluorescent behaviors. researchgate.net The presence of zwitterionic resonance forms in N-alkylated quinolinones plays a significant role in this charge-transfer transition. researchgate.net Generally, O-alkylated quinolinone compounds have been observed to exhibit larger Stokes shifts compared to their N-alkylated counterparts. researchgate.net

The magnitude of the Stokes shift is often linked to changes in molecular geometry upon excitation. For example, studies on certain near-infrared fluorescing cyanine (B1664457) dyes show that substitution with amine groups can lead to a significant enhancement of the Stokes shift. rsc.org This is attributed to a conformational change, such as the rotation of the amine substituent, following photoexcitation. rsc.org A similar principle can be applied to this compound analogs, where the interaction of the N-methylamino group with the quinoline ring system can lead to substantial excited-state relaxation and a large Stokes shift. This phenomenon is particularly valuable for applications like fluorescent probes in biological imaging. cnr.it

The quantum yield is also heavily influenced by the molecular structure and environment. For some α-arylamino-2,2′-bipyridines, which share some structural similarities with aminoquinolines, fluorescence quantum yields can be significantly enhanced by extending the conjugation system. mdpi.com For example, the introduction of additional aromatic substituents can increase the quantum yield from as low as 4% to over 20%. mdpi.com

While specific quantitative data for this compound is not extensively detailed in the reviewed literature, the photophysical properties of analogous compounds provide insight into its expected behavior.

Table 1: Photophysical Properties of Selected Fluorescent Heterocyclic Compounds

| Compound Class/Derivative | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent/Condition |

|---|---|---|---|

| Difluoroboryl Complex (Rigid) | 158 | 0.10 | Dichloromethane (B109758) |

| Difluoroboryl Complex (Less Rigid) | 188 | 0.02 | Dichloromethane |

| α-arylamino-2,2′-bipyridine Analog 1 | ~100 | 4% | Not Specified |

| α-arylamino-2,2′-bipyridine Analog 2 | ~95 | 21% | Not Specified |

| Heptamethine Cyanine Dye (HCy2) | >200 | Not Specified | Dichloromethane (DCM) |

This table presents data from analogous heterocyclic systems to illustrate the range of observed photophysical properties. Data extracted from multiple sources. cnr.itmdpi.comum.es

pH-Responsiveness and Chromogenic Properties

The nitrogen atoms within the quinoline ring system impart pH-sensitive properties to its derivatives. The protonation and deprotonation of these sites can lead to significant changes in the electronic structure of the molecule, resulting in observable shifts in absorption and fluorescence spectra, a phenomenon known as chromogenism.

Studies on quinoline-based Schiff-base compounds demonstrate this principle effectively. researchgate.net In an acidic medium, the nitrogen atom of the quinoline ring undergoes protonation. researchgate.net This event alters the electronic distribution across the molecule, leading to a change in the maximum absorption wavelength (λmax) and a visible color change. researchgate.net For example, a Schiff-base containing a quinoline moiety shows an absorption band at 380 nm in a low pH environment, which shifts to 344 nm as the pH increases. researchgate.net

This protonation event also profoundly impacts the fluorescence properties. The protonated form of the molecule may exhibit strong fluorescence at a specific wavelength, while the neutral form fluoresces at a different wavelength or has its fluorescence quenched. In one study, the protonated Schiff-base (PBQB) showed an emission peak at 550 nm in acidic conditions. researchgate.net As the pH was raised, the intensity of this peak decreased, and a new emission band appeared at 453 nm, with its intensity growing in basic conditions. researchgate.net This reversible, pH-dependent shift in fluorescence allows such compounds to function as ratiometric pH sensors. researchgate.net

The this compound structure contains two basic nitrogen atoms: the endocyclic quinoline nitrogen and the exocyclic N-methylamino nitrogen. Both are susceptible to protonation, and their respective basicities (pKa values) will determine the pH range over which the compound is responsive. The protonation of the quinoline ring nitrogen, in particular, is expected to cause significant changes in color and fluorescence, making this compound and its analogs potential candidates for creating colorimetric and fluorescent pH sensors. researchgate.netresearchgate.net

Table 2: pH-Dependent Spectroscopic Changes in a Quinoline-Based pH Sensor

| Medium | Absorption Maximum (λmax) | Emission Maximum (λem) | Observed Color/Fluorescence |

|---|---|---|---|

| Acidic (Low pH) | 380 nm | 550 nm | Yellowish-Green Fluorescence |

| Basic (High pH) | 344 nm | 453 nm | Blue Fluorescence |

This table is based on the properties of the quinoline-based Schiff-base compound BQB to illustrate the principles of pH-responsiveness. Data extracted from a study on quinoline-based pH sensors. researchgate.net

Mechanistic Investigations of N Methylquinolin 4 Amine Biological Activity

Enzyme Inhibition Mechanisms

N-methylquinolin-4-amine and its structural analogs have been shown to inhibit several key enzymes involved in pathological processes. The following sections detail the mechanisms of inhibition for specific enzyme targets.

The quinoline-4-amine scaffold is a recognized pharmacophore for the inhibition of DNA methyltransferases (DNMTs), enzymes that are crucial for epigenetic regulation and are often deregulated in diseases like cancer. wikidoc.org The planar structure of the quinoline (B57606) core allows it to function as a mimic of the nucleoside cytidine, enabling it to compete for the catalytic pocket of DNMTs.

Studies on 4-aminoquinoline-based inhibitors, such as SGI-1027, have provided detailed insights into this mechanism. wikidoc.org These inhibitors act as competitive inhibitors with respect to the DNA substrate and as non-competitive inhibitors regarding the methyl donor cofactor, S-adenosyl-l-methionine (AdoMet). wikidoc.org This dual-mode of interaction underscores a complex inhibitory mechanism. Furthermore, investigations have revealed that these compounds can interact directly with DNA. wikidoc.org It is hypothesized that this class of inhibitors exerts its effect by binding to the DNMT-DNA complex, thereby blocking the enzyme's function. wikidoc.org The inhibition of DNMTs prevents the methylation of DNA, a key epigenetic mark, which can lead to the re-expression of silenced tumor suppressor genes. wikidoc.org

Metallo-aminopeptidases in the malaria parasite, Plasmodium falciparum, are essential for its survival, primarily because they degrade host hemoglobin to provide amino acids for parasite protein synthesis. tandfonline.com Three key aminopeptidases—aspartyl aminopeptidase (B13392206) (PfM18AAP), leucine (B10760876) aminopeptidase (PfM17LAP), and alanine (B10760859) aminopeptidase (PfM1MAA)—are considered promising drug targets. tandfonline.comjons-online.com

Derivatives of this compound have been investigated as inhibitors of these crucial parasitic enzymes. tandfonline.com The mechanism of inhibition involves the compound binding to the active site of the aminopeptidase, thereby blocking its ability to cleave peptides. In biochemical assays, the activity of these enzymes is monitored using a fluorogenic substrate. tandfonline.com The presence of an effective inhibitor, such as a quinoline derivative, prevents the cleavage of the substrate, resulting in a measurable decrease in fluorescence. tandfonline.com The inhibition of these aminopeptidases disrupts the parasite's ability to digest hemoglobin, leading to an accumulation of toxic heme and ultimately causing parasite death.

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and growth; its constitutive activation is a hallmark of many cancers. medecinesciences.org The this compound derivative, JTC-801, has been identified as an inhibitor of this pathway in various cancer cell lines, including melanoma and osteosarcoma. tandfonline.comfrontiersin.org

The mechanism involves the suppression of key components of the pathway. Treatment with JTC-801 has been shown to decrease the phosphorylation levels of AKT and the mammalian target of rapamycin (B549165) (mTOR), a downstream effector of PI3K/AKT signaling. tandfonline.comfrontiersin.org By inhibiting this cascade, JTC-801 can halt the cell cycle, suppress cell proliferation and migration, and induce apoptosis (programmed cell death). tandfonline.comfrontiersin.org This is often evidenced by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and cleaved Caspase-3. tandfonline.com The ability of quinoline scaffolds to inhibit the PI3K pathway highlights a significant mechanism for their anticancer effects. nih.govmdpi.com

Table 1: Research Findings on PI3K Pathway Inhibition by JTC-801 (a quinoline derivative)

| Cell Line | Observed Effect | Key Pathway Proteins Affected | Reference |

|---|---|---|---|

| M14 (Melanoma) | Suppression of proliferation, migration, and invasion; Induction of apoptosis. | ↓ p-Akt, ↓ p-mTOR, ↓ p70S6K | frontiersin.org |

| U2OS (Osteosarcoma) | Decreased cell viability; Induction of apoptosis; Reduced invasion and migration. | ↓ p-AKT, ↓ p-mTOR, ↓ p70S6K | tandfonline.com |

| Pancreatic Cancer Cells | Induction of apoptosis and cell cycle arrest. | Interference with PI3K/AKT/mTOR pathway. |

DNA gyrase and topoisomerase IV are essential bacterial enzymes (type II topoisomerases) that control DNA topology, making them validated targets for antibacterial agents. nih.govnih.gov The quinolone class of antibiotics, which includes derivatives of quinolin-4-amine, function by inhibiting these enzymes. frontiersin.orgacs.orgacs.org

The mechanism of action involves the formation of a stable ternary complex with the enzyme and DNA. nih.gov Quinolones bind to this complex and stabilize it at a stage where the DNA is cleaved. nih.gov This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks in the bacterial chromosome. nih.govnih.gov The resulting DNA damage triggers a cascade of events that ultimately leads to rapid bacterial cell death. frontiersin.orgacs.org While some quinolones preferentially target either DNA gyrase (common in Gram-negative bacteria) or topoisomerase IV (common in Gram-positive bacteria), others can inhibit both enzymes. nih.gov

Table 2: Mechanistic Details of DNA Gyrase and Topoisomerase IV Inhibition by Quinolines

| Target Enzyme | Function | Mechanism of Inhibition by Quinolines | Consequence | Reference |

|---|---|---|---|---|

| DNA Gyrase | Introduces negative supercoils into DNA. | Stabilization of the gyrase-DNA cleavage complex. | Blockage of DNA replication and transcription, leading to cell death. | nih.govnih.gov |

| Topoisomerase IV | Decatenates (unlinks) daughter chromosomes after replication. | Stabilization of the topoisomerase IV-DNA cleavage complex. | Inhibition of chromosome segregation, leading to cell death. | nih.govnih.gov |

The MutT Homolog 1 (MTH1) enzyme plays a crucial role in sanitizing the cellular nucleotide pool. nih.gov It hydrolyzes oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, preventing their incorporation into DNA during replication. Cancer cells often exhibit high levels of reactive oxygen species (ROS) and are particularly dependent on MTH1 for survival, making it an attractive therapeutic target. oxcia.com

While direct studies on this compound are limited, various quinoline-based scaffolds have been identified as potent MTH1 inhibitors. acs.orgnih.gov The mechanism of these inhibitors involves binding to the enzyme's active site, occupying the space normally taken by the substrate (e.g., 8-oxo-dGTP). acs.org X-ray crystallography studies of quinoline amide inhibitors show that the quinoline ring fits into the nucleobase-binding pocket, forming key hydrogen bonds with amino acid residues like Aspartate-119 and Aspartate-120. acs.org By blocking MTH1, these inhibitors cause an accumulation of oxidized nucleotides in the dNTP pool. The subsequent incorporation of these damaged bases into DNA leads to DNA damage, cell cycle arrest, and ultimately, selective death of cancer cells. mdpi.comuj.edu.pl

Table 3: Quinoline Scaffolds as MTH1 Inhibitors

| Inhibitor Scaffold | Binding Site Interaction | Mechanistic Outcome | Reference |

|---|---|---|---|

| 4-Phenylamino-3-amidoquinolines | Occupies the 8-oxo-dGMP binding site; H-bonds with D119 and D120. | Prevents hydrolysis of oxidized dNTPs, leading to DNA damage. | acs.orgnih.gov |

| Pyrazolo[3,4-b]quinolines (e.g., SCH 51344) | Binds to MTH1, inhibiting its catalytic activity. | Suppresses oncogene-transformed growth. | nih.govwikipedia.org |

DNA Gyrase and Topoisomerase IV Inhibition

Receptor Binding and Modulation Mechanisms

In addition to enzyme inhibition, derivatives of this compound have been shown to exert their effects through direct interaction with cellular receptors.

A prominent example is the compound JTC-801, chemically known as N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide, which is a derivative of this compound. mdpi.comresearchgate.net JTC-801 is a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR). wikidoc.orgnih.govmdpi.comacs.org As an antagonist, it binds to the NOP receptor and blocks the activity of the endogenous ligand, N/OFQ, which is involved in pain and inflammation responses. mdpi.comresearchgate.net In neurons where NOP receptors are constitutively active (signaling in the absence of an agonist), JTC-801 has been shown to act as an inverse agonist, abolishing the baseline signaling and tonic inhibition of calcium channels. indiandrugsonline.org

More recently, a novel, NOP receptor-independent mechanism has been discovered for JTC-801. It can induce a specific form of pH-dependent cell death in cancer cells known as alkaliptosis. frontiersin.orgacs.org This is achieved through at least two pathways. First, JTC-801 directly targets the ATP6V0D1 subunit of the V-ATPase proton pump, leading to lysosomal acidification and subsequent cytosolic alkalinization. acs.org Second, it activates the NF-κB transcription factor, which in turn represses the expression of carbonic anhydrase 9 (CA9), a key enzyme that regulates intracellular pH. frontiersin.orgacs.org The resulting severe intracellular alkalinization triggers cell death.

Furthermore, computational docking studies have suggested that other derivatives, such as 7-chloro-N-methylquinolin-4-amine, may bind to the active site of the Angiotensin-converting enzyme 2 (ACE2) receptor, which is the entry point for the SARS-CoV-2 virus. researchgate.netnews-medical.netuniprot.org

Table 4: Receptor Interactions of this compound Derivatives

| Derivative | Receptor Target | Mechanism of Action | Biological Effect | Reference |

|---|---|---|---|---|

| JTC-801 | Nociceptin/Orphanin FQ (NOP) Receptor | Antagonist / Inverse Agonist | Modulation of pain signaling. | nih.govmdpi.comindiandrugsonline.org |

| JTC-801 | ATP6V0D1 (V-ATPase subunit) / NF-κB pathway | Direct binding to ATP6V0D1; Activation of NF-κB and repression of CA9. | Induction of alkaliptosis in cancer cells. | frontiersin.orgacs.org |

| 7-chloro-N-methylquinolin-4-amine derivatives | Angiotensin-converting enzyme 2 (ACE2) | Predicted binding to the active site (docking study). | Potential interference with viral entry. | researchgate.netnews-medical.net |

Nociceptin/Orphanin FQ Receptor (NOP) Antagonism

This compound derivatives have been identified as potent antagonists of the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), a G-protein coupled receptor involved in a wide range of biological functions, including pain, stress, and addiction. researchgate.net A notable derivative, JTC-801, which is N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide (B126) monohydrochloride, has been extensively studied for its high-affinity and selective antagonist activity at the NOP receptor. researchgate.netnih.gov

Studies have shown that JTC-801 can competitively and non-competitively bind to the NOP receptor. researchgate.net It effectively antagonizes the effects of N/OFQ. For instance, JTC-801 dose-dependently blocks the allodynia and hyperalgesia induced by low doses of N/OFQ. nih.gov In mouse models, JTC-801 has demonstrated the ability to block pronociceptive effects of N/OFQ with a very low IC50 value, highlighting its potency. nih.gov Specifically, the pronociceptive effect of 10 pg of N/OFQ was blocked by JTC-801 with an IC50 value of 4.58 pg. nih.gov This antagonistic action suggests that compounds based on the this compound scaffold could be valuable tools for investigating the physiological and pathological roles of the N/OFQ-NOP system. nih.govresearchgate.net

Table 1: Antagonistic Activity of JTC-801 on N/OFQ-induced Effects

| Effect of N/OFQ (50 pg/mouse) | Measurement | IC50 of JTC-801 |

|---|---|---|

| Allodynia | Paw withdrawal threshold | 32.2 pg |

| Hyperalgesia | Paw withdrawal latency | 363 pg |

| Pronociceptive effect (10 pg N/OFQ) | Increased second-phase pain behaviors | 4.58 pg |

Data sourced from Muratan et al. (2002). nih.gov

Toll-like Receptor (TLR) Agonism/Antagonism

Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns. mdpi.com The modulation of TLR signaling is a significant area of therapeutic research. mdpi.com While direct studies extensively detailing this compound's specific agonistic or antagonistic activity on the full range of TLRs are not widely available, the quinoline scaffold is known to be a source of immunomodulatory agents. For example, some synthetic TLR agonists and antagonists have been developed to modulate immune responses. medchemexpress.com Given that derivatives of quinoline, such as chloroquine (B1663885), are known to influence TLR signaling, it is plausible that this compound and its derivatives could also interact with these pathways. However, specific research focused on this compound's direct interaction, binding affinities, and functional outcomes (agonism vs. antagonism) on specific TLRs like TLR4 or TLR7 is needed to fully characterize its role in this context.

Angiotensin-Converting Enzyme 2 (ACE2) Interaction

The Angiotensin-Converting Enzyme 2 (ACE2) is a critical enzyme in the renin-angiotensin system and also serves as the primary receptor for the SARS-CoV-2 virus. nih.govnih.gov Computational docking studies have been employed to investigate the potential interaction between quinoline derivatives and ACE2. One such study explored novel N-substituted 2,5-bis[(7-chloroquinolin-4-yl)amino]pentanoic derivatives as potential high-binders to ACE2. researchgate.net This research identified 7-chloro-N-methylquinolin-4-amine as a hit compound. researchgate.net The docking studies suggest that these types of molecules can fit into the active site of the ACE2 enzyme, potentially interfering with its normal function or its interaction with viral proteins. researchgate.netijlpr.com Understanding these interactions is crucial for exploring the therapeutic potential of such compounds. ncipd.org

Penicillin Binding Protein (PBP2a) Docking and Interaction

Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene, is the key enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). frontiersin.org It has a low affinity for β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis in their presence. nih.govbiorxiv.org Molecular docking studies have investigated the potential of 4-aminoquinoline (B48711) derivatives to interact with PBP2a. mdpi.comresearchgate.net These in silico studies have shown that certain derivatives can bind within the PBP2a binding site. mdpi.comresearchgate.net The interactions are typically characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues, such as Ser404, which is crucial for the enzyme's activity. nih.govmdpi.comresearchgate.net For instance, a docking study of 4-aminoquinoline derivatives showed interactions with residues like ALA601, ILE614, and GLN521 within the PBP2a binding site (PDB: 4DK1). mdpi.comresearchgate.net These findings suggest that the this compound scaffold could serve as a basis for developing non-β-lactam inhibitors of PBP2a to combat MRSA.

Table 2: Docking Interactions of a 4-Aminoquinoline Derivative (Compound 7b) with PBP2a

| Interaction Type | Interacting Residue(s) |

|---|---|

| Hydrophobic | ALA601, ILE614 |

| Hydrogen Bonding | GLN521 |

| Halogen Contacts | TYR519, THR399 |

| π-Alkyl Interactions | Not specified |

Data sourced from Al-Ostoot et al. (2024). mdpi.comresearchgate.net

Cellular Pathway Modulation

Beyond direct protein interactions, this compound derivatives have been shown to modulate complex cellular pathways, including autophagy and other signaling cascades, which are fundamental to cell survival and response to stress.

Autophagy Pathway Modulation (e.g., ATG5-dependent)

Autophagy is a cellular process for degrading and recycling cellular components, which plays a dual role in cancer, either promoting survival or cell death. researchgate.net Research has linked NOP receptor signaling to the regulation of autophagy. nih.gov Specifically, in hepatocellular carcinoma (HCC) cells, activation of the NOP receptor was found to promote autophagy by upregulating the expression of key autophagy-related genes (Atg) like Beclin1 and Atg5. nih.gov Conversely, the NOP antagonist JTC-801, a derivative of this compound, can influence these pathways. nih.gov One study demonstrated that NOP knockdown, which mimics the effect of an antagonist, led to decreased levels of LC3B, Beclin1, and Atg5, and an increase in p62, indicating an inhibition of the autophagy process. nih.gov Other research has also highlighted that certain small molecules can induce ATG5-dependent autophagy-associated cell death in cancer cells. acs.org This suggests that this compound derivatives, through their interaction with receptors like NOP, can modulate ATG5-dependent autophagy, a pathway critical for both normal cellular homeostasis and disease. nih.govupenn.edu

Impact on Cellular Signaling Cascades

This compound and its derivatives can influence several critical cellular signaling cascades. One of the most notable is the NF-κB pathway, a central regulator of inflammation, immunity, and cell survival. nih.gov Studies have shown that NOP receptor activation can trigger the NF-κB signaling pathway to promote autophagy in HCC cells. nih.gov Therefore, antagonists like JTC-801 would be expected to inhibit this activation. Furthermore, some quinoline derivatives have been directly identified as inhibitors of NF-κB activation in high-throughput screens. nih.gov

Other signaling pathways are also affected. For instance, JTC-801 has been reported to inhibit the proliferation and metastasis of some cancer cells through the PI3K/Akt pathway. nih.gov Additionally, compounds with a quinoline structure have been shown to impact the MAPK/ERK pathway. doi.org In some contexts, quinoline derivatives have been found to activate the Jun N-terminal protein kinase (JNK) pathway and modulate T-cell receptor (TCR)/CD3 costimulation to activate both NF-κB and ERK pathways. asm.org The ability of this chemical scaffold to interact with multiple signaling pathways highlights its potential for broad biological activity. arabjchem.org

Molecular Interactions and Binding Dynamics of N Methylquinolin 4 Amine

Protein-Ligand Interaction Characterization

The interaction of small molecules with proteins is a cornerstone of cellular function and pharmacology. For N-methylquinolin-4-amine, characterizing its binding to proteins involves determining the strength of the interaction, the thermodynamic forces driving it, and the precise three-dimensional structure of the resulting complex.

Binding Affinity Determination

Binding affinity quantifies the strength of the interaction between a ligand, such as this compound, and a protein. It is commonly expressed as the dissociation constant (Kd), where a lower Kd value signifies a stronger binding interaction. While specific Kd values for this compound are not extensively documented in publicly available literature, the binding affinities of structurally related 4-aminoquinoline (B48711) derivatives have been determined through various methods, providing insight into the potential interactions of this compound class.

Molecular docking studies, a computational method to predict binding affinity, have been used to evaluate related compounds. For instance, various 4-aminoquinoline hybrids have been docked against Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), showing higher predicted binding affinities than established drugs like chloroquine (B1663885). ukm.edu.my Similarly, docking studies of 4-aminoquinoline derivatives against SARS-CoV-2 proteins and oxidoreductase have been performed to predict their binding energies. researchgate.netmbimph.commbimph.com These computational approaches provide an initial assessment of binding strength, which is then typically confirmed by experimental techniques.

| Compound Class | Target Protein | Method | Predicted Binding Energy (kcal/mol) | Reference |

| 4-aminoquinoline hybrid (Compound 8) | PfLDH | AutoDock Vina | -7.0 | ukm.edu.my |

| Chloroquine (Reference) | PfLDH | AutoDock Vina | -5.9 | ukm.edu.my |

| Halogenated Quinoline (B57606) (Q3Cl4F) | MAO-A | Molecular Docking | -7.24 | acs.org |

| Halogenated Quinoline (Q3Cl4F) | MAO-B | Molecular Docking | -8.37 | acs.org |

| Harmine (Reference) | MAO-A | Molecular Docking | -6.57 | acs.org |

| Rasagiline (Reference) | MAO-B | Molecular Docking | -6.47 | acs.org |

This table presents predicted binding energies for related quinoline derivatives, as direct experimental binding affinity data for this compound is not widely available. These values are from computational models and serve as estimations of potential binding strength.

Thermodynamics of Binding Interactions

The thermodynamics of binding reveal the forces that drive the association between a ligand and a protein. Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the key thermodynamic parameters of a binding event in a single experiment. whiterose.ac.uknih.gov These parameters include the change in enthalpy (ΔH), which reflects the heat released or absorbed upon binding, and the change in entropy (ΔS), which relates to the change in disorder of the system. harvard.eduwur.nl

These two factors combine to determine the Gibbs free energy of binding (ΔG), which is directly related to the binding affinity (Kd). The fundamental relationship is described by the equation:

ΔG = ΔH - TΔS

A negative ΔH (exothermic) indicates that the formation of non-covalent bonds (like hydrogen bonds and van der Waals interactions) is favorable.

Structural Elucidation of Protein-Compound Complexes (e.g., X-ray Crystallography)

To fully understand a protein-ligand interaction, it is essential to visualize the three-dimensional structure of the complex at an atomic level. X-ray crystallography is the primary technique used to achieve this. mdpi.com This method involves growing a crystal of the protein-ligand complex and then diffracting X-rays through it to determine the electron density and, consequently, the positions of the atoms.

While a crystal structure for this compound specifically bound to a protein is not found in the Protein Data Bank (PDB), structures of closely related quinoline derivatives in complex with various proteins have been solved. For example:

The crystal structure of 8-fluoro-2-methylquinolin-4-amine has been determined in complex with human Apoptosis-Inducing Factor (AIF) at a resolution of 2.30 Å (PDB ID: 8D3K). rcsb.org

The structure of N-(2,6-dichlorophenyl)-4-methoxy-N-methylquinolin-6-amine has been solved in complex with the histone-lysine N-methyltransferase DOT1L (PDB ID: 5DTR). pdbj.org

A novel stable quinoline dicarbamic acid derivative's crystal structure was determined, and its interactions were modeled with the SARS-CoV-2 main protease. chemmethod.com

These structures reveal critical details about how the quinoline scaffold orients itself within a protein's binding pocket, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. acs.orgmdpi.com This information is invaluable for understanding the basis of binding affinity and specificity.

DNA/RNA Interaction Studies

Beyond proteins, quinoline-based compounds are known to interact with nucleic acids like DNA and RNA. These interactions are of significant interest due to their potential to modulate gene expression and other fundamental cellular processes. The planar aromatic structure of the quinoline ring is particularly well-suited for such interactions. researchgate.net

Intercalation Mechanisms

Intercalation is a primary mode of binding for many planar aromatic molecules, where the compound inserts itself between the stacked base pairs of the DNA double helix. ijabbr.com This insertion causes a local unwinding of the DNA and can interfere with processes like transcription and replication, often forming the basis of action for certain therapeutic agents. nih.govusp.br

Quinoline derivatives have been shown to function as DNA intercalators. capes.gov.br Studies on related compounds demonstrate that the cationic charge on a quinoline derivative, often from a side chain, enhances its ability to intercalate into DNA. capes.gov.br Recent research has shown that certain quinoline-based analogs, particularly those with methylamine (B109427) additions, inhibit DNA methyltransferases by intercalating into the enzyme-bound DNA. nih.gov This intercalation occurs via the minor groove and induces a significant conformational change in the enzyme, moving its catalytic domain away from the DNA. nih.govbiorxiv.org This mechanism highlights a sophisticated mode of action where the compound targets the protein-DNA complex rather than the DNA or protein alone. uniroma1.it

Specificity and Binding Modes

The interaction of this compound and its analogs with nucleic acids is not limited to a single mode and can exhibit sequence or structural specificity. The binding mode and affinity are strongly influenced by the specific structure of the quinoline compound and the nature of the nucleic acid target. nih.gov

Besides intercalation, other binding modes include:

Groove Binding: The molecule fits into the minor or major groove of the DNA helix, stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions.

Electrostatic Interactions: Positively charged groups on the molecule can interact with the negatively charged phosphate (B84403) backbone of DNA.

Studies on the antimalarial drug quinine, which contains a quinoline ring, show that when the quinoline ring is protonated, the molecule can weakly intercalate into DNA, forming π-stacking interactions with the base pairs. nih.gov Molecular dynamics simulations of this interaction also suggest that the quinoline ring can insert into the minor groove. nih.gov Furthermore, research on quinoline derivatives binding to RNA has shown that they can bind cooperatively to specific structures like stem-loops, changing the conformation of both the RNA and the compound itself. researchgate.net The binding of some quinoline derivatives to single-stranded DNA has shown sequence dependence, suggesting that these compounds can recognize specific nucleic acid sequences or structures. researchgate.net

Computational Chemistry and Modeling Approaches for N Methylquinolin 4 Amine Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how N-methylquinolin-4-amine derivatives interact with their biological targets at a molecular level.

Molecular docking studies have been instrumental in elucidating the binding modes of this compound analogs with various protein targets. For instance, docking simulations of N-aryl-trimethoxy quinolin-4-amine derivatives into the catalytic site of tubulin (PDB ID: 4O2B) have been performed to explore their interactions. nih.gov These studies revealed that the methoxy (B1213986) groups of these compounds can form hydrogen bonds with key residues like Lysβ 254. nih.gov One particular derivative, compound 7e, which has a benzoyl substituent, exhibited a low binding energy of -12.987 Kcal/mol, suggesting a strong interaction with the tubulin binding site. nih.gov

In another study, docking of novel N-substituted 2,5-bis[(7-chloroquinolin-4-yl)amino]pentanoic acid derivatives into the active site of angiotensin-converting enzyme 2 (ACE2) was conducted. researchgate.net The results showed high binding affinity, with docking scores for the top derivatives ranging from -10.60 to -8.99 kcal/mol. researchgate.net These simulations identified key amino acid residues involved in the interaction, including VAL404, ILE407, and LYS416. researchgate.net

Furthermore, molecular docking has been used to assess the ability of N-(2-methylquinolin-4-yl)-2-phenylquinazolin-4-amine to inhibit the Keap1–Nrf2 protein–protein interaction. tandfonline.com The docking results indicated that these compounds can interact with key amino acids in the Keap1 binding domain. tandfonline.com

The following table summarizes the docking scores of selected this compound derivatives against their respective targets.

| Compound/Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine (Compound 7e) | Tubulin (4O2B) | -12.987 | Lysβ 254 |

| N-substituted 2,5-bis[(7-chloroquinolin-4-yl)amino]pentanoic acid derivatives | Angiotensin-Converting Enzyme 2 (ACE2) | -10.60 to -8.99 | VAL404, ILE407, LYS416 |

| 4-[(Quinolin-4-yl)amino]benzamide derivative (G07) | PA-PB1 endonuclease | -7.370 | Not Specified |

| 4-[(Quinolin-4-yl)amino]benzamide derivative (G19) | PA-PB1 endonuclease | -6.677 | Not Specified |

| 4-[(Quinolin-4-yl)amino]benzamide derivative (G23) | PA-PB1 endonuclease | -6.537 | Not Specified |

This table presents a selection of docking scores from various studies and is not exhaustive.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. In the context of this compound research, virtual screening has been employed to identify new derivatives with desired biological activities.

For example, a virtual screening of compounds pharmacologically similar to 8-methoxy-6-methylquinolin-4-ol (B1347527) (MMQO), a compound known to reactivate latent HIV-1, led to the identification of 6-methoxy-2-methylquinolin-4-amine (B10410) (MMQA). researchgate.net This new compound was found to reactivate HIV-1 to levels comparable to MMQO. researchgate.net This highlights the power of virtual screening in discovering novel chemical scaffolds.

Similarly, virtual screening approaches have been utilized to identify small molecule inhibitors of the GLI1 protein, a key component of the Hedgehog signaling pathway. nih.gov These screens have successfully identified compounds that can bind to the zinc finger domains of GLI1, leading to the inhibition of its function. nih.gov

Ligand-Target Recognition and Binding Mode Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

QSAR models have been developed to predict the biological activity of this compound derivatives. These models are crucial for guiding the synthesis of new compounds with enhanced potency. For instance, a QSAR study on 7-chloro-N-methylquinoline-4-amine analogs was conducted to understand the structural basis of their antimalarial activity. researchgate.net

In another study, QSAR models were developed for a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their inhibitory activity against P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov These models were built using various machine learning methods, including k-nearest neighbors (KNN), decision tree (DT), and backpropagation neural networks (BPNN). nih.gov The goal of such models is to predict the pharmacological efficacy of new compounds before they are synthesized. nih.gov

Researchers have also used QSAR to predict the anticancer activity of 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines. nih.gov These predictive models are valuable tools for identifying promising new drug candidates. researchgate.net

The development of robust QSAR models relies on the selection of appropriate molecular descriptors and rigorous statistical validation. Molecular descriptors are numerical values that characterize the properties of a molecule. For this compound derivatives, a wide range of 2D and 3D descriptors are calculated using software like ChemDraw and Molecular Operating Environment (MOE). nih.gov These can include electronic, steric, and lipophilic properties.

Statistical validation is essential to ensure the reliability and predictive power of the QSAR models. researchgate.net Common statistical parameters used for validation include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). nih.gov For example, in a QSAR study of ketone-based covalent inhibitors, the developed models showed high R² values for the test set (0.93 for MLR and 0.95 for ANN), indicating good predictive ability. nih.gov The statistical parameters for the developed QSAR models are crucial for their validation. researchgate.net

The following table shows a representative set of statistical parameters for QSAR model validation.

| Model Type | Dataset | R² | Q² | RMSE |

| MLR | Training | > 0.86 | > 0.70 | - |

| MLR | Test | > 0.88 | - | 0.24 |

| ANN | Test | 0.95 | - | 0.17 |

This table illustrates typical statistical validation parameters for QSAR models and is based on findings from multiple studies. researchgate.netnih.gov

Development of Predictive Models for Biological Activity

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules. In the context of this compound research, MD simulations provide a dynamic view of the ligand-receptor interactions, complementing the static picture provided by molecular docking. nih.gov

MD simulations have been used to study the behavior of proteins upon binding to this compound derivatives. nih.gov For example, MD simulations were performed on the complex of compound 7e (a 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivative) with tubulin to understand the stability of the predicted binding mode and the dynamic interactions between the ligand and the protein. nih.gov These simulations can reveal conformational changes in the protein and the ligand upon binding, providing deeper insights into the mechanism of action. usask.ca

MD simulations are also used to calculate binding free energies, which can provide a more accurate estimation of ligand affinity compared to docking scores alone. The information gleaned from MD simulations is valuable for the refinement of lead compounds and the design of more potent inhibitors.

Conformational Dynamics of this compound and Complexes

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are fundamental to its structure, stability, and reactivity.

The electronic structure of this compound dictates its chemical behavior. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. arabjchem.org For quinoline (B57606) derivatives, the distribution of these frontier orbitals often shows that the HOMO is located on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions, indicating potential sites for interaction. nih.gov

A significant electronic property is the molecule's acid dissociation constant (pKa). Computational methods have predicted the pKa value for this compound to be approximately 9.08 ± 0.86. bg.ac.rs This value suggests that under physiological pH, the molecule would exist predominantly in its protonated form. This protonation significantly alters its electrostatic properties and, consequently, its interaction with biological targets. bg.ac.rs

Table 2: Computed Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| pKa | 9.08 ± 0.86 | Indicates protonation state at physiological pH. bg.ac.rs |

Quantum chemical calculations are used to predict the reactivity of molecules through various descriptors. For quinoline derivatives, these descriptors include molecular electrostatic potential (MEP) maps, average local ionization energy (ALIE) surfaces, and Fukui functions. arabjchem.orguantwerpen.be MEP maps visualize the charge distribution, highlighting electrophilic (positive potential) and nucleophilic (negative potential) sites. ALIE surfaces indicate regions where electrons are least tightly bound, suggesting sites prone to electrophilic attack. uantwerpen.be

Electronic Structure Analysis

Computational Pharmacokinetic Profiling

Predicting a molecule's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is a critical step in drug discovery. In silico methods provide a rapid and cost-effective way to assess these properties.

In silico ADME prediction for this compound involves using computational models to estimate its drug-like properties. These predictions are crucial for assessing its potential to reach and interact with its biological target in a living system. While specific ADME reports for this compound are limited, the methodologies are well-established from studies on other quinoline derivatives. rsc.orgingentaconnect.comnih.gov

Table 3: Common In Silico ADME Parameters for Quinoline Derivatives

| Parameter | Description | Relevance to Target Engagement |

|---|---|---|

| Lipinski's Rule of Five | Set of rules to evaluate drug-likeness and oral bioavailability. | Predicts if the compound can be absorbed orally to reach systemic circulation. scirp.org |

| LogP/LogD | Measures of lipophilicity at neutral and specific pH. | Influences solubility, permeability across membranes, and binding to plasma proteins. scirp.org |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| pKa | Acid dissociation constant. | Determines the ionization state at physiological pH, affecting solubility and membrane permeability. bg.ac.rs |

| CYP450 Inhibition Prediction | Predicts interaction with cytochrome P450 enzymes. | Indicates potential for drug-drug interactions and metabolic stability. |

This table represents typical parameters used in the in silico ADME profiling of quinoline-based compounds. rsc.orgingentaconnect.comnih.gov

Advanced Spectroscopic Characterization in N Methylquinolin 4 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies